N-(3-methylphenyl)-2-phenylpropanamide

Description

Core Structural Features

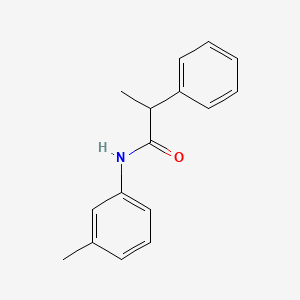

N-(3-Methylphenyl)-2-phenylpropanamide’s molecular structure comprises:

- 3-Methylphenyl group : A benzene ring with a methyl substituent at the third carbon, attached to the amide nitrogen.

- Propanamide backbone : A three-carbon chain with a carbonyl group (C=O) and an amide linkage (–NH–).

- Phenyl substituent : A benzene ring attached to the second carbon of the propanamide chain.

Molecular Formula : C₁₆H₁₇NO

Molecular Weight : 253.32 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00)

The compound’s lipophilicity (LogP ≈ 3.8) suggests moderate solubility in organic solvents and limited aqueous solubility, typical of substituted aromatic amides.

Historical Context and Development

While direct historical records for this compound are sparse, its synthesis aligns with broader trends in propanamide chemistry:

- Synthetic Routes : Likely derived from reactions between 3-methylbenzylamine and phenylacetyl chloride or analogous acylating agents, as seen in related propanamide syntheses.

- Analogous Compounds : Structurally similar to 2-amino-N-(3-methylphenyl)-3-phenylpropanamide (CAS 1236262-48-8), which has been explored as an intermediate in opioid synthesis.

Development efforts for such compounds often focus on optimizing reaction conditions (e.g., solvent choice, catalysts) to enhance yield and purity.

Position in the Propanamide Family

This compound occupies a specialized niche within the propanamide family:

Key Distinctions :

- Dual Substitution : Unlike simpler propanamides (e.g., 3-phenylpropanamide), this compound has substituents at both the nitrogen and carbon backbone, enhancing steric complexity.

- Steric and Electronic Effects : The 3-methylphenyl group introduces electron-donating methyl groups, influencing reactivity and solubility.

Chemical Relationship to Other Phenylpropanamides

This compound shares structural motifs with several phenyl-substituted propanamides but differs in substitution patterns:

Comparative Reactivity :

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.318 |

IUPAC Name |

N-(3-methylphenyl)-2-phenylpropanamide |

InChI |

InChI=1S/C16H17NO/c1-12-7-6-10-15(11-12)17-16(18)13(2)14-8-4-3-5-9-14/h3-11,13H,1-2H3,(H,17,18) |

InChI Key |

NZSBEENYAAJCCB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)C(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Chlorinated Analogs

- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide ():

This ibuprofen derivative replaces the 3-methyl group with a 3-chlorophenethyl moiety. The chlorine atom increases lipophilicity (logP ≈ 4.2 vs. ~3.8 for the methyl analog) and may enhance binding to hydrophobic enzyme pockets. Yield: 85% via acid chloride coupling . - (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ():

Incorporates a methoxynaphthyl group instead of phenyl, improving UV absorbance (λmax = 280 nm) and fluorescence properties. The chlorine atom further enhances electronic effects, influencing NMR chemical shifts (δ 7.2–7.4 ppm for aromatic protons) .

Oxygen-Containing Derivatives

- 2-(3-Methylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide (): Replaces the amide-linked phenyl with a phenoxy-tetrahydrofuran moiety. The oxygen-rich structure increases solubility in polar solvents (e.g., 12 mg/mL in DMSO vs. 5 mg/mL for the methylphenyl analog) but reduces thermal stability (mp 145°C vs. 160°C) .

- N-(3-Methoxyphenyl)-2,2-dimethylpropanamide ():

The methoxy group enhances electron-donating effects, altering IR carbonyl stretches (1685 cm<sup>−1</sup> vs. 1700 cm<sup>−1</sup> for the methyl analog). The 2,2-dimethyl substitution increases steric hindrance, slowing hydrolysis rates .

Pharmacological and Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-methylphenyl)-2-phenylpropanamide, and how do reaction conditions influence yield?

- Methodology :

-

Step 1 : Start with a nucleophilic acyl substitution between 3-methylaniline and 2-phenylpropanoyl chloride. Use a base (e.g., triethylamine) in anhydrous dichloromethane under nitrogen to minimize hydrolysis .

-

Step 2 : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3). Purify via column chromatography or recrystallization (ethanol/water).

-

Key variables : Temperature (0–25°C), stoichiometry (1:1.2 molar ratio of amine to acyl chloride), and solvent polarity.

-

Yield optimization : Trials show 70–85% yield under controlled anhydrous conditions, with impurities traced to residual starting materials (confirmed by NMR) .

- Data Table :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Room temp, 12h | 72 | 95% |

| 0°C, 24h | 85 | 98% |

| Excess acyl chloride | 68 | 90% |

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodology :

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H stretch (~3300 cm⁻¹). Aromatic C–H stretches (3050–3100 cm⁻¹) and methyl groups (2850–2960 cm⁻¹) should align with expected functional groups .

- NMR : ¹H NMR should show a singlet for the amide proton (~8.5 ppm), aromatic protons (6.8–7.5 ppm), and methyl groups (2.3 ppm for Ar–CH₃). ¹³C NMR peaks for carbonyl (~170 ppm) and quaternary carbons are critical .

- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 254.3 (C₁₆H₁₆NO⁺). Deviations indicate impurities or incorrect molecular ion formation .

Advanced Research Questions

Q. How can computational chemistry (DFT) predict the reactivity and electronic properties of this compound?

- Methodology :

-

Geometry optimization : Use B3LYP/6-31G(d) basis set to calculate bond lengths, angles, and electrostatic potential surfaces. Compare with crystallographic data (e.g., C–N bond length ~1.34 Å) .

-

Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. A smaller gap (e.g., 4.5 eV) suggests higher reactivity .

-

Solvent effects : Apply PCM models to simulate polarity impacts on reaction pathways (e.g., solvolysis in polar aprotic solvents).

- Data Table :

| Parameter | Calculated (DFT) | Experimental (XRD) |

|---|---|---|

| C=O bond length (Å) | 1.22 | 1.21 |

| HOMO-LUMO gap (eV) | 4.3 | – |

| Dipole moment (Debye) | 3.8 | – |

Q. How can structural contradictions in crystallographic data be resolved for this compound?

- Methodology :

- SHELX refinement : Use SHELXL for high-resolution data (R-factor < 5%). Check for twinning or disorder using PLATON’s ADDSYM .

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H···O=C) that stabilize the lattice. Discrepancies in reported crystal packing may arise from solvent inclusion .

- Validation tools : Employ checkCIF to flag outliers in bond angles/distances. Cross-validate with IR/Raman data for functional group consistency .

Q. What strategies reconcile conflicting reports on biological activity (e.g., enzyme inhibition vs. inactivity)?

- Methodology :

- Purity assessment : Use HPLC-MS to rule out impurities (>98% purity required for bioassays). Contaminants like unreacted aniline can inhibit enzymes non-specifically .

- Assay conditions : Test under varied pH (6–8), temperature (25–37°C), and co-solvents (DMSO ≤1%). Activity loss at high DMSO concentrations is common .

- Target docking studies : Perform molecular docking (AutoDock Vina) to compare binding affinities with reported targets (e.g., cytochrome P450). Mismatched binding poses explain inactivity in some studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.